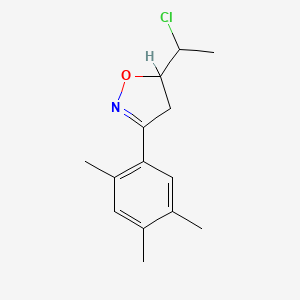

5-(1-Chloroethyl)-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1,2-oxazole

説明

特性

分子式 |

C14H18ClNO |

|---|---|

分子量 |

251.75 g/mol |

IUPAC名 |

5-(1-chloroethyl)-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C14H18ClNO/c1-8-5-10(3)12(6-9(8)2)13-7-14(11(4)15)17-16-13/h5-6,11,14H,7H2,1-4H3 |

InChIキー |

WZCWUUSVZTWEGO-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1C)C2=NOC(C2)C(C)Cl)C |

製品の起源 |

United States |

生物活性

5-(1-Chloroethyl)-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound characterized by an oxazole ring and notable substituents that may confer unique biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chloroethyl group at the 5-position and a trimethylphenyl group at the 3-position of the oxazole ring. Its chemical structure can be represented as follows:

This unique combination of substituents contributes to its chemical reactivity and potential interactions with biological targets.

Synthesis

The synthesis of 5-(1-Chloroethyl)-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1,2-oxazole can be achieved through various methods, including palladium-catalyzed reactions which provide high regioselectivity for substituted oxazoles. Recent literature emphasizes efficient synthetic routes that can lead to the development of more complex derivatives for specific applications.

Research indicates that the biological activity of this compound may stem from its ability to interact with specific enzymes or receptors in biological systems. Interaction studies typically employ techniques such as:

- Binding Affinity Assays : To assess the strength of interaction between the compound and target proteins.

- Enzyme Inhibition Studies : To evaluate its potential as an inhibitor for specific biochemical pathways.

Comparative Analysis with Related Compounds

The following table summarizes related oxazole derivatives and their biological activities:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 3-Methyl-1,2-oxazole | Structure | Simpler structure; studied for antimicrobial activity | Antimicrobial |

| 2-Aminooxazole | Structure | Contains an amino group; known for anticancer properties | Anticancer |

| 4-Methoxy-2-methylbenzoxazole | Structure | Features a methoxy group; investigated for anti-inflammatory effects | Anti-inflammatory |

The specificity of the chloroethyl and trimethylphenyl substituents in 5-(1-Chloroethyl)-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1,2-oxazole may lead to distinct biological activities compared to these simpler analogs.

Research Findings

Recent evaluations have highlighted the compound's potential as a dual inhibitor targeting both COX and LOX pathways. Such dual inhibition is significant in developing anti-inflammatory therapies. The structure-activity relationship (SAR) studies suggest that modifications to the substituents can enhance selectivity and potency against these targets .

類似化合物との比較

Structural Analogues in Pharmacological Contexts

Compound 2e (4-[3-(Furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol)

- Structure: Features a phenol group and furan substituent.

Pyroxasulfone (Herbicide)

- Structure : Contains a sulfonyl group, difluoromethoxy, and trifluoromethyl substituents on the isoxazoline core.

- Activity : Pre-emergence herbicide effective against grass and broadleaf weeds .

- Key Difference : The target compound lacks sulfonyl and fluorinated groups, critical for pyroxasulfone’s herbicidal activity. Its trimethylphenyl group may instead favor pharmaceutical applications .

ISO-07 (Antimicrobial Isoxazoline)

- Structure : 5-[4-(1H-pyrrol-1-yl)phenyl]-3-(2-chloro-6-fluorophenyl) substitution.

- Activity : Antimicrobial via undefined mechanisms .

- Key Difference : The target compound’s chloroethyl and trimethylphenyl groups may alter membrane permeability or target specificity compared to ISO-07’s halogenated and pyrrole-containing structure .

Molecular Weight and Lipophilicity

| Compound | Molecular Weight (g/mol) | XLogP3* |

|---|---|---|

| Target Compound | 275.75 | ~3.1 |

| 3-(5-Bromo-2-methoxyphenyl) Analog | 318.59 | 3.5 |

| Pyroxasulfone | 391.31 | 2.8 |

*XLogP3 estimated using fragment-based methods.

- Trends : Bulkier substituents (e.g., bromine, trifluoromethyl) increase molecular weight but may reduce lipophilicity due to polar groups. The target compound’s trimethylphenyl group likely enhances hydrophobicity compared to pyroxasulfone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。